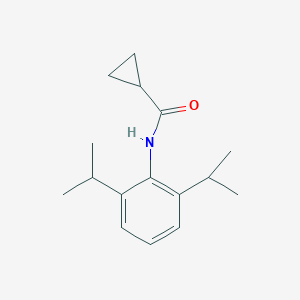
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide, also known as DIPA or DIPAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has a molecular weight of 279.4 g/mol.
Aplicaciones Científicas De Investigación
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide has shown promising applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABAA receptor, which plays a crucial role in regulating neuronal excitability and synaptic transmission. This makes N-(2,6-diisopropylphenyl)cyclopropanecarboxamide a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.
Mecanismo De Acción
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of the GABAA receptor by binding to a specific site on the receptor that is distinct from the binding site of GABA. This enhances the binding of GABA to the receptor, leading to an increase in the chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and a decrease in synaptic transmission, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the duration of the pentobarbital-induced sleeping time and potentiate the effect of diazepam. However, further studies are needed to determine the exact biochemical and physiological effects of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABAA receptor, and its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide. One direction is to investigate its potential as a treatment for neurological disorders such as epilepsy, anxiety, and insomnia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and dopamine systems. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide, as well as its long-term effects and potential for addiction.
Métodos De Síntesis
The synthesis of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide involves the reaction of 2,6-diisopropylaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(2,6-diisopropylphenyl)cyclopropanecarboxamide in high yield and purity.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-[2,6-di(propan-2-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-10(2)13-6-5-7-14(11(3)4)15(13)17-16(18)12-8-9-12/h5-7,10-12H,8-9H2,1-4H3,(H,17,18) |
Clave InChI |
MJJXUWDRBGXULN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CC2 |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




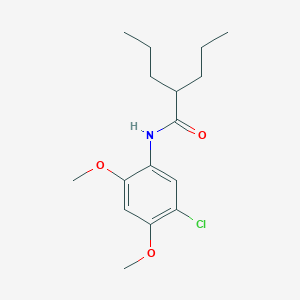
![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
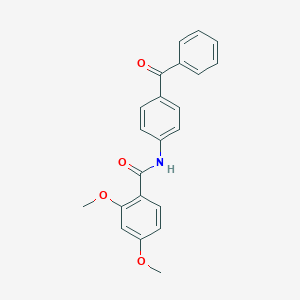

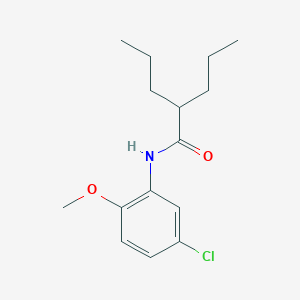

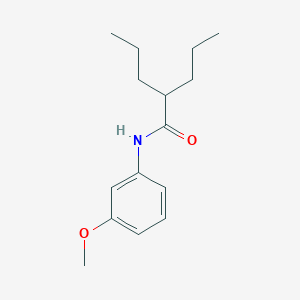
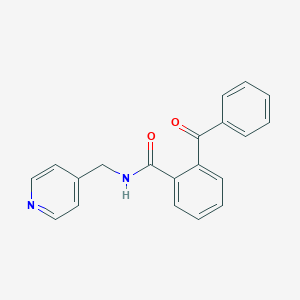
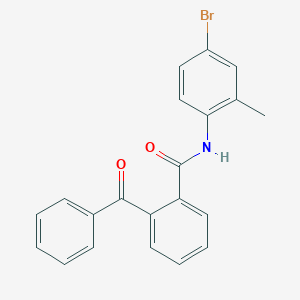
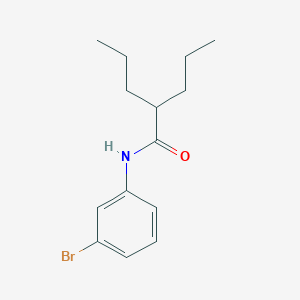
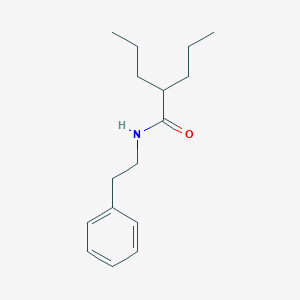

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)